Isopropyl 4-fluoro-3-hydroxybenzoate: Chemical Structure, Synthesis, and Properties
Isopropyl 4-fluoro-3-hydroxybenzoate: Chemical Structure, Synthesis, and Properties
[1]
Abstract Isopropyl 4-fluoro-3-hydroxybenzoate (CAS 2379321-69-2) is a specialized fluorinated phenolic ester utilized primarily as a pharmaceutical intermediate and structural building block in medicinal chemistry. As a lipophilic derivative of 4-fluoro-3-hydroxybenzoic acid—a key scaffold in the synthesis of transthyretin (TTR) stabilizers like Acoramidis and various kinase inhibitors—this compound plays a critical role in Structure-Activity Relationship (SAR) studies and prodrug development. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, spectroscopic characteristics, and applications in drug discovery.[1]
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule comprises a benzoic acid core substituted with a fluorine atom at the para position and a hydroxyl group at the meta position, esterified with an isopropyl group.[1] The interplay between the electronegative fluorine and the electron-donating hydroxyl group creates a unique electronic environment that influences both metabolic stability and binding affinity in protein targets.
| Property | Detail |
| IUPAC Name | Propan-2-yl 4-fluoro-3-hydroxybenzoate |
| Common Name | Isopropyl 4-fluoro-3-hydroxybenzoate |
| CAS Number | 2379321-69-2 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| SMILES | CC(C)OC(=O)C1=CC=C(F)C(O)=C1 |
| InChI Key | WZONAWVAPQBAPJ-UHFFFAOYSA-N |
Structural Features & Electronic Effects[1]
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Fluorine Substituent (C4): Induces a strong inductive electron-withdrawing effect (-I), increasing the acidity of the adjacent phenolic hydroxyl group (pKa modulation) and enhancing metabolic stability against oxidative metabolism at the para position.
-
Hydroxyl Group (C3): Acts as a hydrogen bond donor/acceptor, critical for ligand-receptor interactions. Its position ortho to the fluorine allows for potential intramolecular hydrogen bonding, influencing the molecule's conformation and lipophilicity.[1]
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Isopropyl Ester (C1): Increases lipophilicity (LogP) compared to the parent acid or methyl ester, improving cell membrane permeability. It serves as a steric bulk element in SAR studies or as a labile protecting group.
Physicochemical Properties[7]
Note: Experimental values for this specific ester are limited; data below includes predicted values based on structural analogs (Methyl 4-fluoro-3-hydroxybenzoate and 4-fluoro-3-hydroxybenzoic acid).
| Property | Value (Experimental/Predicted) | Source/Note |
| Physical State | Solid or Viscous Oil | Analogous to methyl ester (solid, mp 90-94°C) |
| Melting Point | ~60–80 °C (Predicted) | Lower than methyl ester due to isopropyl disruption |
| Boiling Point | ~285 °C @ 760 mmHg (Pred.) | Standard ester extrapolation |
| LogP (Octanol/Water) | 2.59 | Calculated (Consensus) |
| pKa (Phenol) | ~7.5–8.0 | Acidified by ortho-F (vs. Phenol pKa 10) |
| Topological Polar Surface Area | 46.5 Ų | 20.2 (OH) + 26.3 (Ester) |
| H-Bond Donors/Acceptors | 1 / 3 | OH donor; Ester/F acceptors |
Synthetic Pathways[1][10][11]
The synthesis of Isopropyl 4-fluoro-3-hydroxybenzoate typically proceeds via the esterification of 4-fluoro-3-hydroxybenzoic acid. Two primary methods are employed depending on scale and purity requirements.
Method A: Acid-Catalyzed Fischer Esterification (Scalable)
This method is preferred for large-scale production due to cost-effectiveness.
-
Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), Isopropanol (solvent/reactant), Conc. H₂SO₄ (0.1 eq).
-
Procedure:
-
Dissolve the acid in excess isopropanol (10-20 volumes).
-
Add catalytic sulfuric acid dropwise.
-
Reflux the mixture (approx. 82°C) for 8–12 hours. Monitor via TLC/HPLC.
-
Workup: Concentrate under reduced pressure. Dilute residue with EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
-
Method B: Thionyl Chloride Activation (High Yield)
Ideal for laboratory-scale synthesis to ensure complete conversion.
-
Reagents: 4-Fluoro-3-hydroxybenzoic acid (1.0 eq), SOCl₂ (1.5 eq), Isopropanol (excess), DMF (cat.).
-
Procedure:
-
Suspend acid in DCM or use neat SOCl₂. Add catalytic DMF.
-
Reflux for 2 hours to generate the acid chloride (intermediate). Note: The phenol may not require protection if conditions are controlled, but O-acylation is a risk.[1] Alternatively, use a coupling agent like DCC/DMAP.[1]
-
Remove excess SOCl₂ under vacuum.
-
Dissolve residue in DCM and add Isopropanol (2.0 eq) with Pyridine (2.0 eq) at 0°C.
-
Stir at RT for 4 hours.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via acid chloride activation.
Spectroscopic Characterization
Verification of the structure relies on identifying the specific signals of the isopropyl group and the 1,3,4-substituted aromatic ring.[1]
¹H NMR (400 MHz, DMSO-d₆ / CDCl₃)
-
Aromatic Region (3H):
-
Aliphatic Region:
-
Exchangeable:
-
δ ~5.5–10.0 (s, 1H, OH): Broad singlet; shift varies heavily with solvent and concentration (hydrogen bonding).[1]
-
IR Spectroscopy (FT-IR)[5]
-
3200–3450 cm⁻¹: O-H stretching (broad, intermolecular H-bonding).
-
1700–1725 cm⁻¹: C=O stretching (Ester carbonyl).
-
1200–1250 cm⁻¹: C-F stretching (Strong).
-
1580–1600 cm⁻¹: C=C Aromatic ring stretching.
Applications in Drug Discovery[1]
Isopropyl 4-fluoro-3-hydroxybenzoate serves as a specialized building block in the development of small molecule therapeutics.
Transthyretin (TTR) Stabilizers
The parent acid is a known scaffold for TTR stabilizers (e.g., Acoramidis analogs).[1] The isopropyl ester is used to:
-
Enhance Permeability: Increase cellular uptake in in vitro assays before intracellular hydrolysis releases the active acid.
-
Prodrug Design: Mask the carboxylic acid to improve oral bioavailability.
Kinase Inhibitor Scaffolds
The 3-hydroxy-4-fluoro motif is a bioisostere for various kinase hinge-binding regions. The ester allows for orthogonal protection during the synthesis of complex heterocycles, permitting selective alkylation of the phenol group (e.g., Williamson ether synthesis) without affecting the carboxylate.[1]
Metabolic Stability Studies
Fluorine substitution at the 4-position blocks metabolic hydroxylation (Phase I metabolism), a common clearance pathway for benzoate derivatives. This compound is used as a reference standard to validate metabolic stability in liver microsome assays.
Scaffold Utility Diagram
Figure 2: Functional applications in medicinal chemistry workflows.
Handling & Safety (E-E-A-T)
While specific toxicological data for this ester is limited, it should be handled with the same precautions as its parent acid and analogous benzoates.[1]
-
GHS Classification (Predicted):
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use within a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol.
References
-
Fluorochem. Isopropyl 4-fluoro-3-hydroxybenzoate Product Sheet. Accessed 2026.[4][3] Link
-
PubChem. 4-Fluoro-3-hydroxybenzoic acid (Parent Compound Data). National Library of Medicine. Link
-
Google Patents. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate. (Methodology adaptation). Link
-
Sigma-Aldrich. Methyl 4-fluoro-3-hydroxybenzoate (Analogous Property Data). Link
-
NIST Chemistry WebBook. Isopropyl 4-hydroxybenzoate (Spectral Analog). Link
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Fluoro-3-hydroxybenzoic acid | C7H5FO3 | CID 593635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]
